molecular formula C21H42O3 B14667900 3-Hydroxy-2-pentylnonyl heptanoate CAS No. 49562-88-1

3-Hydroxy-2-pentylnonyl heptanoate

Cat. No.: B14667900
CAS No.: 49562-88-1
M. Wt: 342.6 g/mol
InChI Key: HSGDEAZAEPDKAI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-pentylnonyl heptanoate is an organic compound with the molecular formula C21H42O3. It is an ester, which is a type of chemical compound derived from an acid (in this case, heptanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-pentylnonyl heptanoate typically involves the esterification of heptanoic acid with 3-hydroxy-2-pentylnonanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the desired ester. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-pentylnonyl heptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-pentylnonyl heptanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-pentylnonyl heptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis can modulate various biological processes, including lipid metabolism and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-pentylnonyl heptanoate is unique due to its specific structure, which includes a hydroxyl group and a long alkyl chain. This structure imparts distinct physical and chemical properties, such as higher boiling point and specific reactivity patterns, making it suitable for specialized applications in research and industry .

Properties

CAS No.

49562-88-1

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

(3-hydroxy-2-pentylnonyl) heptanoate

InChI

InChI=1S/C21H42O3/c1-4-7-10-13-16-20(22)19(15-12-9-6-3)18-24-21(23)17-14-11-8-5-2/h19-20,22H,4-18H2,1-3H3

InChI Key

HSGDEAZAEPDKAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CCCCC)COC(=O)CCCCCC)O

Origin of Product

United States

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